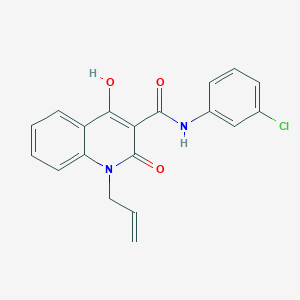

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the 4-hydroxyquinoline-2-one family, characterized by a quinoline core substituted with a hydroxyl group at position 4, a ketone at position 2, and an allyl (prop-2-en-1-yl) group at position 1. The carboxamide moiety at position 3 is linked to a 3-chlorophenyl group, contributing to its structural uniqueness. Its molecular formula is C₁₉H₁₅ClN₂O₃, with a molecular weight of 354.79 g/mol .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h2-9,11,23H,1,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLOZQFLQBASNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline intermediate.

Hydroxylation and Carboxamidation: The hydroxy group and carboxamide group are introduced through selective hydroxylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to form alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinoline ketones or aldehydes.

Reduction: Formation of quinoline alcohols or amines.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (36a)

- Substituents: Position 1: 2-cyanoethyl Carboxamide: N-(2-pyridylmethyl)

- Activity : Exhibits high analgesic activity, likely due to its metabolites (carboxylic acid and amide derivatives). This highlights the role of the pyridylmethyl group in enhancing receptor interactions .

- Key Difference: The 2-cyanoethyl group may improve metabolic stability compared to the allyl group in the target compound.

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (12)

N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2)

- Substituents: Core: Hexahydroquinoline (saturated ring) Carboxamide: N-(3-pyridylmethyl)

- Activity : Polymorphism issues were observed, affecting crystallization and bioavailability. This underscores the impact of core rigidity on drug development .

- Key Difference: Saturation of the quinoline ring alters conformational flexibility, which may reduce binding efficacy compared to the unsaturated target compound.

5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

- Substituents :

- Position 1: Methyl

- Position 5: Chloro

- Carboxamide: N-phenyl

- Activity : Patented for undisclosed therapeutic applications, suggesting broad utility. The 5-chloro substitution may enhance halogen bonding with targets .

- Key Difference : Chlorine at position 5 (vs. position 3 on the phenyl group in the target compound) modifies electronic properties and steric interactions.

Table 1: Structural and Pharmacological Comparison

Critical Analysis

- Substituent Impact: Allyl vs. Cyanoethyl/Methyl: The allyl group in the target compound may offer improved metabolic stability or unique binding kinetics compared to smaller substituents. Chlorophenyl vs. Pyridylmethyl: The 3-chlorophenyl group could enhance lipophilicity, whereas pyridylmethyl groups may facilitate hydrogen bonding. Methoxy Groups: The 6,7-dimethoxy substitutions in compound 12 significantly boost activity, suggesting that electron-donating groups enhance target engagement.

Unresolved Questions :

- The target compound’s analgesic efficacy and metabolic pathway remain uncharacterized in the provided evidence.

- Comparative studies on solubility, toxicity, and receptor affinity are needed to rank these analogs.

Biological Activity

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound notable for its diverse biological activities. It belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a quinoline core substituted with a 3-chlorophenyl group and a carboxamide functional group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study evaluating various N'-arylidene derivatives reported moderate antibacterial activity against several strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at concentrations below 100 µM . The presence of the 4-hydroxy group in the structure enhances the compound's interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Specifically, it has shown potential in inhibiting HIV replication. In vitro studies demonstrated that certain quinoline derivatives could block integrase processes crucial for HIV replication . However, the specific activity of this compound requires further exploration to establish its efficacy against HIV.

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties. A series of related compounds have been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, derivatives with similar structural motifs have demonstrated significant activity against breast cancer cell lines (MDA-MB-231), with mechanisms involving oxidative stress-mediated DNA damage . The incorporation of the carboxamide group is believed to enhance these anticancer activities.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural features allow for effective binding to bacterial enzymes and viral integrases.

- Oxidative Stress Induction : Quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

- Molecular Interactions : The ability to form hydrogen bonds and π-stacking interactions enhances binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step pathways starting with quinoline precursors. Key steps include nucleophilic substitution for introducing the 3-chlorophenyl group and alkylation for the prop-2-en-1-yl moiety. Reflux conditions (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) are critical for facilitating ring closure and amide bond formation. Catalysts like DMAP or pyridine enhance acylation efficiency. Purification via gradient elution HPLC (C18 column, acetonitrile/water) or TLC (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored by LC-MS to detect intermediates .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement) confirms the quinoline core and substituent positions . Spectroscopic methods include:

- ¹H/¹³C NMR : Characterize aromatic protons (δ 6.8–8.2 ppm), hydroxy (δ 10.2–12.0 ppm), and allyl groups (δ 5.2–5.8 ppm).

- IR : Confirm carbonyl (1670–1700 cm⁻¹) and hydroxy (3200–3400 cm⁻¹) functionalities.

- HRMS : Validate molecular weight (theoretical: 384.79 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen against bacterial/fungal strains (MIC assays) and cancer cell lines (MTT assays). Use kinase inhibition assays (e.g., EGFR or Topoisomerase II) at 1–50 µM concentrations. Dose-response curves (IC₅₀ calculations) and comparative studies against analogs (e.g., 4-chlorophenyl derivatives) identify activity trends. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro position, allyl chain length) affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:

| Substituent Modification | Bioactivity Trend (vs. Target Compound) |

|---|---|

| 4-Chlorophenyl (vs. 3-chloro) | Reduced kinase inhibition (ΔIC₅₀ = +2.5 µM) |

| Ethyl instead of allyl at N1 | Lower cytotoxicity (ΔIC₅₀ = +8.7 µM) |

| Rationalize via molecular docking (e.g., AutoDock Vina) to assess steric/electronic effects on target binding . |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to model ligand-receptor interactions. Quantum mechanics (QM) calculations (DFT, B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Validate with experimental IC₅₀ data and crystallographic poses (if available) .

Q. How can conflicting solubility and stability data across studies be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. PBS) and pH (e.g., 7.4 vs. 2.0). Use standardized protocols:

- Solubility : Shake-flask method with HPLC quantification.

- Stability : Accelerated degradation studies (40°C/75% RH) over 14 days.

Cross-validate with differential scanning calorimetry (DSC) for thermal behavior .

Q. What chromatographic methods optimize purity analysis for complex reaction mixtures?

- Methodological Answer : Use UPLC-MS with HILIC columns for polar intermediates. For non-polar byproducts, employ reverse-phase C8 columns (0.1% formic acid in mobile phase). Gradient elution (5–95% acetonitrile over 20 min) resolves closely related impurities. Validate with spiked samples and LOQ < 0.1% .

Q. How are pharmacokinetic properties (e.g., bioavailability, metabolism) assessed preclinically?

- Methodological Answer : Conduct in vivo ADME studies in rodent models:

- Oral bioavailability : Plasma concentration-time curves (LC-MS/MS monitoring).

- Metabolism : Liver microsomal assays (CYP450 isoforms).

- Tissue distribution : Radiolabeled compound (¹⁴C) with autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.